molecular formula C8H11N3O6 B135868 Ribavirin carboxylic acid CAS No. 39925-19-4

Ribavirin carboxylic acid

Cat. No. B135868
CAS RN: 39925-19-4
M. Wt: 245.19 g/mol
InChI Key: JGRLGSOSBSHJIR-FNKGTGPASA-N
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Description

Ribavirin carboxylic acid is a metabolite of Ribavirin, which is a synthetic guanosine analogue . It has two pathways of metabolism: a reversible phosphorylation pathway in nucleated cells, and a degradative pathway involving deribosylation and amide hydrolysis to yield a triazole carboxylic acid metabolite .


Synthesis Analysis

The synthesis of Ribavirin involves a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) to catalyze the synthesis of Ribavirin by a “one-pot, one-enzyme” transglycosylation . This process involves the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base . Another method involves the chemical synthesis of 1,2,4-triazole-3-carboxamide from 5-amino-1,2,4-triazole-3-carboxylic acid by the classical Chipen-Grinshtein method .


Molecular Structure Analysis

The molecular formula of Ribavirin carboxylic acid is C8H11N3O6 . Its average mass is 245.189 Da and its monoisotopic mass is 245.064789 Da .


Chemical Reactions Analysis

Carboxylic acids, such as Ribavirin carboxylic acid, can undergo reactions where the hydroxyl group is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .


Physical And Chemical Properties Analysis

Ribavirin carboxylic acid has a density of 2.1±0.1 g/cm3, a boiling point of 669.5±65.0 °C at 760 mmHg, and a flash point of 358.7±34.3 °C . It has 9 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Antiviral Activity and Mechanism

Ribavirin, known chemically as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, exhibits broad-spectrum antiviral activity against a range of RNA viruses. Its antiviral effectiveness is linked to its capacity to induce mutagenesis in viral genomes. Studies have shown that ribavirin triphosphate, when incorporated by viral RNA polymerases, leads to a substantial increase in mutation rates within viral genomes, ultimately pushing viruses into an 'error catastrophe' state. This mutagenic property makes ribavirin a valuable agent against various RNA viruses including poliovirus and hepatitis C virus (Crotty et al., 2000).

Synthesis and Production

The synthesis and production of ribavirin have been optimized through various chemical and enzymatic processes. An efficient chemoenzymatic process for ribavirin synthesis has been developed, combining chemical synthesis of 1,2,4-triazole-3-carboxamide with an enzyme-catalyzed transglycosylation reaction. This method achieves high purity and yield, indicating significant advancements in the production of ribavirin for pharmaceutical use (Sakharov et al., 2015).

Resistance and Fidelity

Research on ribavirin's interaction with viral RNA-dependent RNA polymerases has provided insights into the development of drug resistance. A study on poliovirus demonstrated that a single mutation in the viral polymerase can confer resistance to ribavirin by increasing the fidelity of RNA synthesis. This finding highlights the intricate relationship between antiviral drugs like ribavirin and the evolutionary dynamics of viruses (Pfeiffer & Kirkegaard, 2003).

Additional Applications and Mechanisms

Beyond its primary use as an antiviral agent, ribavirin has shown potential in cancer therapy. It exhibits a dose-dependent antitumor effect on various malignant glioma cell lines, suggesting its utility in oncology (Ochiai et al., 2017). Furthermore, ribavirin's role as an anticancer therapeutic has garnered interest, with ongoing research into its efficacy and mechanisms of action in various cancers (Casaos et al., 2019).

Safety And Hazards

Ribavirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It’s also associated with hemolytic anemia .

Future Directions

Oral ribavirin is an easier, safe, and cost-effective alternative to aerosolized ribavirin for therapy of RSV-LRTI infection in immunocompromised subjects . Future research on RSV therapy needs to focus on newer antivirals .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRLGSOSBSHJIR-FNKGTGPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribavirin carboxylic acid

CAS RN

39925-19-4
Record name Ribavirin carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBAVIRIN CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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